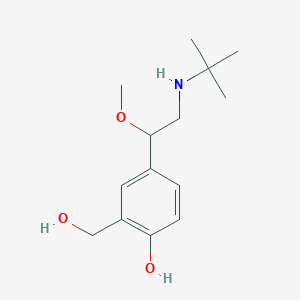

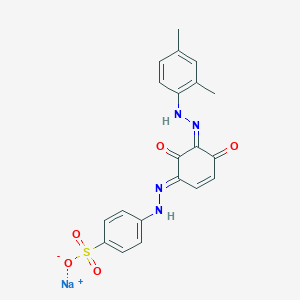

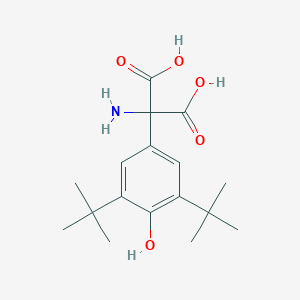

![molecular formula C7H15ClN2 B128400 3-アミノ-3-アザビシクロ[3.3.0]オクタン塩酸塩 CAS No. 58108-05-7](/img/structure/B128400.png)

3-アミノ-3-アザビシクロ[3.3.0]オクタン塩酸塩

説明

3-Amino-3-azabicyclo[3.3.0]octane hydrochloride is a compound that features prominently in the field of medicinal chemistry due to its structural characteristics, which make it a valuable scaffold for the development of pharmaceutical agents. The azabicyclo[3.3.0]octane ring system is a key structural motif that is found in a variety of biologically active compounds, particularly those targeting the central nervous system, such as potential treatments for Alzheimer's disease .

Synthesis Analysis

The synthesis of related azabicyclic compounds has been reported in the literature. For instance, a single-step synthesis on a gram scale of four pure stereoisomers of the 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acid was achieved using (R)-1-phenylethylamine to introduce chirality . This method also allowed for the preparation of a series of N-3-alkyl compounds through a "one-pot" deprotection-alkylation procedure, starting from key compounds . Similarly, the synthesis of aromatic heterocycles with the 1-azabicyclo[3.3.0]octane ring has been described, with compounds such as 3-Amino-5-(1-azabicyclo[3.3.0]octan-5-yl)methyl-1,2,4-oxadiazole showing high selectivity for the M1 muscarinic receptor, which is significant in the context of Alzheimer's disease research .

Molecular Structure Analysis

The molecular structure of azabicyclic compounds has been extensively studied using various spectroscopic techniques. For example, a series of α-hydroxyesters derived from (±) 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid was synthesized and analyzed by IR and NMR spectroscopy . The use of 1H–1H COSY and 1H–13C correlation spectra facilitated the unambiguous assignment of the bicyclic carbon and proton resonances . Additionally, the crystal structure of ethyl (±) 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate was determined using X-ray diffraction, providing insight into the three-dimensional arrangement of atoms within the molecule .

Chemical Reactions Analysis

The azabicyclo[3.3.0]octane core can undergo various chemical reactions, which are essential for the modification and derivatization of the scaffold to enhance its biological activity. The phenylethyl and p-methoxy groups linked to the N-atom in the synthesized stereoisomers can be removed by hydrogenolysis, yielding the corresponding NH-3 derivatives . This step is crucial for further functionalization of the molecule and for the exploration of its pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclic compounds are influenced by their molecular structure. The presence of the azabicyclo[3.3.0]octane ring imparts certain stereochemical and electronic characteristics that can affect the compound's solubility, stability, and reactivity. These properties are important when considering the compound's potential as a pharmaceutical agent, as they will influence its pharmacokinetics and pharmacodynamics. While the specific properties of 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride are not detailed in the provided papers, the methodologies and analyses described can be applied to this compound to determine its characteristics .

科学的研究の応用

カンナビノイド受容体拮抗薬の合成

この化合物は、カンナビノイド受容体拮抗薬の合成における反応剤として使用されます . これらの拮抗薬は、内因性カンナビノイド系を研究するため重要であり、肥満、慢性疼痛、薬物依存症などの障害の治療に潜在的な治療用途があります。

有機合成における化学中間体

その独特の構造により、3-アミノ-3-アザビシクロ[3.3.0]オクタン塩酸塩は、有機合成における汎用性の高い中間体として機能します . さまざまな二環式および多環式化合物を調製するために使用でき、これは医薬品研究開発において貴重です。

キラル配位子の開発

この化合物のキラル性は、キラル配位子の開発に適しています . これらの配位子は、非対称合成に使用でき、これは医薬品業界でしばしば必要とされる、エナンチオマー的に純粋な物質を生成するために不可欠です。

材料科学研究

材料科学では、この化合物の堅牢な二環式フレームワークをポリマーに組み込むことで、機械的強度と熱安定性を向上させることができます . この用途は、航空宇宙産業や自動車産業向けの高度な材料を作成する上で重要です。

神経伝達物質アナログ研究

研究者は、この化合物を天然の神経伝達物質のアナログとして使用して、脳内の受容体との相互作用を研究します . この研究は、神経疾患の理解と新しい治療法の開発につながる可能性があります。

触媒設計

この化合物の構造により、化学反応で使用される触媒の足場として機能できます . この構造に基づく触媒は、化学プロセスの効率と選択性を向上させる可能性があり、これは工業化学にとって有益です。

ペプチド模倣

その構造は特定のペプチドの構造と似ており、ペプチド模倣に役立ちます . この用途は、薬物設計において重要であり、天然ペプチドを模倣することで、新しい治療薬の開発につながる可能性があります。

生化学研究

生化学研究では、この化合物を酵素やその他のタンパク質の修飾に使用して、その機能を研究したり、新しい生体触媒を作成したりできます . これは、生物学的プロセスの理解とバイオテクノロジー的用途の両方にとって意味があります。

Safety and Hazards

3-Amino-3-azabicyclo[3.3.0]octane hydrochloride may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

特性

IUPAC Name |

3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.ClH/c8-9-4-6-2-1-3-7(6)5-9;/h6-7H,1-5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYNXKFLSQEEFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40973688 | |

| Record name | Hexahydrocyclopenta[c]pyrrol-2(1H)-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58108-05-7 | |

| Record name | Cyclopenta[c]pyrrol-2(1H)-amine, hexahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58108-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydrocyclopenta(c)pyrrol-2(1H)-amine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058108057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexahydrocyclopenta[c]pyrrol-2(1H)-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydrocyclopenta[c]pyrrol-2(1H)-amine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 3-amino-3-azabicyclo[3.3.0]octane hydrochloride in the synthesis of the azo-Schiff base ligand?

A: 3-amino-3-azabicyclo[3.3.0]octane hydrochloride serves as a primary amine source in the synthesis of the azo-Schiff base ligand. The research paper describes reacting it with salicylaldehyde and aniline []. This reaction likely follows a two-step process:

Q2: What are the potential applications of the synthesized metal complexes containing the azo-Schiff base ligand derived from 3-amino-3-azabicyclo[3.3.0]octane hydrochloride?

A2: The research highlights three main potential applications for these metal complexes:

- Catalysis: The cobalt, copper, and nickel complexes demonstrated "good/moderate" catalytic activity in the oxidation of styrene and cyclohexene []. This suggests potential applications in organic synthesis and industrial processes.

- Antimicrobial agents: The synthesized compounds exhibited "good suppressor effects" against various Gram-positive and Gram-negative bacteria [], indicating potential as antibacterial agents.

- Electrochemical applications: The paper also mentions investigating the electrochemical properties of the synthesized compounds []. While specific details are not provided in the abstract, this suggests potential applications in areas like sensors or electrocatalysis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

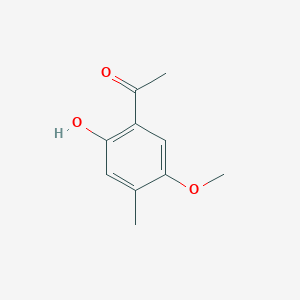

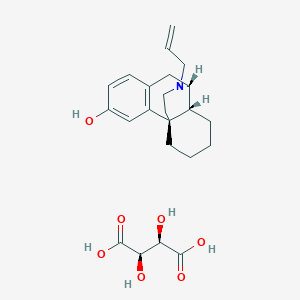

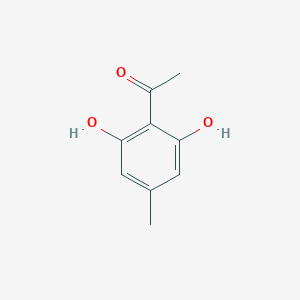

![1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B128326.png)